2-(Chloromethyl)-5-(trifluoromethyl)benzenamine
Description
Structure
3D Structure
Properties
CAS No. |
939758-33-5 |
|---|---|
Molecular Formula |
C8H7ClF3N |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-4-5-1-2-6(3-7(5)13)8(10,11)12/h1-3H,4,13H2 |
InChI Key |
CNGMXHMDNLHHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)CCl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Trifluoromethylbenzene
One established method involves the chlorination of trifluoromethylbenzene using aluminum chloride and acetyl chloride. The process includes:
- Reagents : Trifluoromethylbenzene, aluminum chloride, acetyl chloride.
- Conditions : The reaction is conducted under controlled temperatures and pressures.
- Yield : Approximately 63.5% yield of the product is achieved after fractional distillation.
This method highlights the effectiveness of using aluminum chloride as a catalyst in facilitating electrophilic aromatic substitution reactions.
Synthesis via Nitration and Reduction
Another approach utilizes nitration followed by reduction to obtain the desired amine:
- Starting Material : 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
- Nitration Step : The compound is nitrated to introduce a nitro group at the ortho position.
- Reduction Step : The nitro group is then reduced to an amine using hydrogen in the presence of catalysts such as palladium on carbon (Pd/C).
The overall yield from this method can reach approximately 70% with high purity.
One-Pot Synthesis Method
A more recent development includes a one-pot synthesis method that streamlines the process:
- Reagents : Dimethyl sulfide, N-chlorosuccinimide, triethylamine.
- Procedure : The starting material (e.g., 2-chloro-3-trifluoromethylaniline) is reacted with dimethyl sulfide and N-chlorosuccinimide under controlled temperature conditions. After stirring, triethylamine is added to facilitate further reactions.
- Yield : This method has reported yields up to 80% with purities exceeding 97%.
This approach minimizes the number of steps and simplifies purification processes.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of the different preparation methods for 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Chlorination | Trifluoromethylbenzene | AlCl₃, Acetyl chloride | Controlled temp/pressure | 63.5 | - |
| Nitration and Reduction | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | H₂ (catalyst Pd/C) | - | ~70 | High |
| One-Pot Synthesis | 2-Chloro-3-trifluoromethylaniline | Dimethyl sulfide, N-chlorosuccinimide, Triethylamine | Controlled temp | Up to 80 | >97 |
Chemical Reactions Analysis
Nucleophilic Substitution of the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution under basic or catalytic conditions.
Key Reactions:
-
Reaction with Dimethyl Sulfide (DMS) and N-Chlorosuccinimide (NCS):
In the synthesis of 2-methyl-3-trifluoromethylaniline, the chloromethyl group in 2-(chloromethyl)-5-(trifluoromethyl)benzenamine reacts with DMS and NCS in dichloroethane. Triethylamine facilitates dehydrohalogenation, forming a reactive intermediate that undergoes subsequent methylation .
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DMS, NCS, Et3N | Dichloroethane, reflux | 2-Methyl-3-trifluoromethylaniline | 63.5% |
-
Hydrogenolysis with Pd/C Catalyst:
Catalytic hydrogenation under 4–6 kg H2 pressure in ethanol removes the chloromethyl group, yielding 2-methyl-5-(trifluoromethyl)benzenamine. This reaction highlights the reducibility of the C–Cl bond in the presence of transition metals .
Amide Formation via Amine Acylation
The aromatic amine reacts with acyl chlorides to form stable amides, a common derivatization strategy.
Example:
-
Reaction with 2,2-Dimethylpropanoyl Chloride:
In dichloromethane or dimethylformamide, the amine forms N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide. Steric hindrance from the dimethyl groups limits side reactions.
| Acylating Agent | Solvent | Product | Key Feature |
|---|---|---|---|
| 2,2-Dimethylpropanoyl chloride | DCM/DMF | N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | Steric bulk enhances stability |
Halogen Exchange Reactions
The chloromethyl group participates in halogen-exchange reactions under fluorination conditions.
Fluorination with Hydrogen Fluoride (HF):
In the presence of SbCl5 catalyst, the chloromethyl group reacts with HF to form fluorinated derivatives. For example, 2-(trifluoromethyl)-5-(trifluoromethyl)benzenamine is obtained via stepwise Cl-to-F substitution under high-pressure HF conditions .
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | HF, SbCl5 | 100°C, 25 bars H2 | 2-(Trifluoromethyl)-5-(trifluoromethyl)benzenamine | 58.7% |
Cyclization Reactions
The chloromethyl group facilitates cyclization when reacted with nitriles or thioureas.
Formation of Benzothiazinones:
Reaction with potassium thiocyanate after activation with thionyl chloride generates benzoyl isothiocyanate intermediates. These intermediates cyclize with secondary amines (e.g., (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane) to form benzothiazinone derivatives, key precursors to antitubercular agents like BTZ043 .
| Intermediate | Cyclization Partner | Product | Application |
|---|---|---|---|
| Benzoyl isothiocyanate | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | Benzothiazinone (BTZ043 precursor) | Tuberculosis drug candidate |
Catalytic Coupling Reactions
The trifluoromethyl group stabilizes intermediates in cross-coupling reactions.
Suzuki–Miyaura Coupling:
While not directly reported for this compound, structurally similar trifluoromethyl-substituted anilines undergo palladium-catalyzed coupling with aryl boronic acids. For example, 2-chloro-5-(trifluoromethyl)aniline couples with phenylboronic acid to form biaryl derivatives .
Hydrogen-Bonding Interactions
The amine group participates in hydrogen-bonded dimerization, as observed in crystal structures of related compounds (e.g., O–H⋯O and N–H⋯O interactions) . This property influences solubility and crystallization behavior.
Critical Analysis of Reaction Mechanisms
-
Steric Effects: The trifluoromethyl group creates steric hindrance, limiting rotational freedom of adjacent substituents (e.g., nitro groups twisted up to 61.5° out of plane) .
-
Electronic Effects: The –CF3 group withdraws electrons, reducing the aromatic ring’s nucleophilicity but activating the chloromethyl group toward SN2 reactions .
-
Catalytic Specificity: Pd/C selectively hydrogenates C–Cl bonds without affecting –CF3 groups, enabling clean dehalogenation .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can act as an inhibitor for various kinases involved in cancer progression, particularly in the context of epidermal growth factor receptor (EGFR) inhibition. For instance, compounds derived from similar structures have demonstrated efficacy against lung and colon cancers by targeting EGFR pathways .
- Case Study : A patent describes the synthesis of benzimidazole derivatives that include the compound as a precursor. These derivatives have shown promising results in inhibiting tumor growth in preclinical models .
-
Neonicotinoid Analogues :
- Research has explored the synthesis of neonicotinoid analogues using 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine as a building block. These compounds are significant in agricultural applications due to their insecticidal properties .
- Data Table : Synthesis yields of neonicotinoid analogues derived from the compound.
Compound Structure Yield (%) Application Neonicotinoid A 70 Insecticide Neonicotinoid B 65 Pest control
Agrochemical Applications
- Pesticide Development :
- The trifluoromethyl group enhances lipophilicity and biological activity, making derivatives of this compound effective as pesticides. The modification of the compound allows for the development of new agrochemicals with improved efficacy against pests while minimizing environmental impact.
- Case Study : Compounds synthesized from this compound were tested against common agricultural pests, showing significant reduction in pest populations compared to traditional pesticides .
Material Science Applications
-
Polymer Chemistry :
- The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance.
- Data Table : Properties of polymers modified with the compound.
Polymer Type Thermal Stability (°C) Chemical Resistance (Rating) Polycarbonate 150 Excellent Polyurethane 160 Good
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, while the chloromethyl group can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine with structurally analogous compounds from the evidence:
Reactivity and Functional Group Analysis
- Chloromethyl (-CH$2$Cl) vs. Chloro (-Cl): The -CH$2$Cl group in the target compound is more reactive than a simple -Cl substituent (e.g., in 4-Chloro-3-(trifluoromethyl)aniline). It undergoes nucleophilic substitution reactions, enabling coupling with amines or thiols in drug synthesis.
- Trifluoromethyl (-CF$3$): The -CF$3$ group enhances lipophilicity and metabolic stability, a trait shared with 2-Chloro-5-methyl-4-(trifluoromethyl)aniline. This group is prevalent in FDA-approved drugs (e.g., fluoxetine).
Physical Properties
- Melting Points: Chloromethyl-substituted heterocycles (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) exhibit higher melting points (96.5–98°C) due to crystalline packing, whereas aromatic amines with -CF$_3$ (e.g., 4-Chloro-3-(trifluoromethyl)aniline) may remain liquid or have lower melting points.
- Solubility: The -CF$_3$ group reduces water solubility but improves organic solvent compatibility, critical for reactions in non-polar media.
Biological Activity
2-(Chloromethyl)-5-(trifluoromethyl)benzenamine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group, which is known to enhance biological activity. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chloromethyl Group : This group can participate in nucleophilic substitution reactions, which are crucial for its reactivity.
- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability, enhancing the compound's interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group can influence the compound's reactivity and interactions with biomolecules. It has been noted that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition and receptor binding due to their unique electronic properties .
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit notable anticancer properties. For instance, a study evaluated various substituted benzenamines for their cytotoxic effects against different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity:
| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MDA-MB-468 | IC50 (µM) - HCT-116 |
|---|---|---|---|
| 9 | 3.8 | 3.2 | 12.4 |
| 10 | 4.3 | 3.2 | 20 |
| Gefitinib | 160 | N/A | N/A |
This table illustrates that compounds derived from this compound show promising anticancer activity compared to established treatments like gefitinib .
Mechanistic Studies
The mechanisms underlying the anticancer effects have been linked to the inhibition of protein kinases, which are critical in cancer cell proliferation and survival. Research has indicated that compounds with a trifluoromethyl group can enhance binding affinity to kinase targets, thus inhibiting their activity more effectively than non-fluorinated analogs .
Case Study 1: In Vitro Studies
In a detailed study, derivatives of this compound were synthesized and tested against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications to the chloromethyl and trifluoromethyl groups could significantly alter biological activity. It was found that increasing the electron-withdrawing nature of substituents enhanced the cytotoxicity against certain cancer cell lines .
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug development. Its ability to act as a building block for more complex molecules allows for the synthesis of new pharmacological agents targeting various diseases, including cancer and inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is synthesized via sequential functionalization of the benzene ring. A common approach involves introducing the trifluoromethyl group through electrophilic substitution, followed by chloromethylation using agents like formaldehyde and HCl under controlled conditions (34–38°C). Optimization includes stoichiometric adjustments and purification via recrystallization or column chromatography to minimize side products like di-substituted derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Identifies substituent positions and confirms chloromethyl (-CH₂Cl) and trifluoromethyl (-CF₃) groups.
- X-ray crystallography : Resolves molecular geometry, as demonstrated for CNBF-derivatized amines .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₈H₆ClF₃N).
- IR spectroscopy : Confirms amine (-NH₂) and C-F/C-Cl bonds .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (GHS H330: fatal if inhaled ).
- Emergency response : Immediate rinsing for skin/eye contact (GHS H315/H319) and medical attention for ingestion .
Advanced Research Questions
Q. How can derivatization strategies improve the detection and quantification of this compound in complex matrices?
- Methodological Answer : Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances UV/fluorescence detection in HPLC or LC-MS. Optimal reaction conditions (pH 9–10, 60°C) ensure complete amine derivatization without degradation .
Q. What structural features make this compound a candidate for agrochemical development, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer : The chloromethyl and trifluoromethyl groups mimic bioactive motifs in herbicides like trifluralin (dinitroaniline class). SAR studies involve:
- Analog synthesis : Varying substituents (e.g., replacing -CF₃ with -NO₂).
- Bioassays : Testing herbicidal activity on model plants (e.g., Arabidopsis).
- Computational modeling : Docking studies predict interactions with α-tubulin targets .
Q. What challenges arise in achieving regioselective functionalization of the aromatic ring during synthesis?
- Methodological Answer : Competing electrophilic substitution at ortho/meta/para positions relative to the -NH₂ group complicates regioselectivity. Strategies include:
- Directed ortho-metalation : Using directing groups (e.g., -NHBoc) to block undesired positions.
- Lewis acid catalysts : AlCl₃ or FeCl₃ to favor specific substitution patterns .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The -CF₃ group reduces electron density at the aromatic ring, stabilizing transition states in nucleophilic aromatic substitution (SNAr). This facilitates reactions at the chloromethyl group (e.g., amination or coupling with thiols) under mild conditions (room temperature, polar aprotic solvents) .
Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?
- Methodological Answer : The rigid aromatic core serves as a scaffold for kinase or protease inhibitors. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
